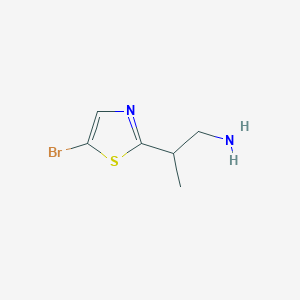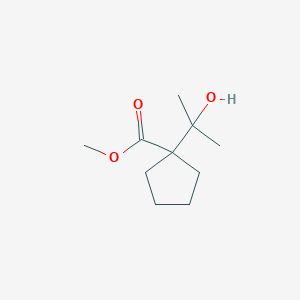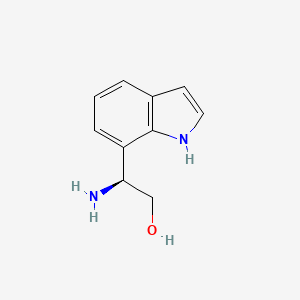
5-(1-Methylpropyl)-3-isoxazolecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound features a five-membered oxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-keto ester, the cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole compounds.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学的研究の応用
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and drug design.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can form ionic bonds with active sites of enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 5-(butan-2-yl)-1,2-oxazole-4-carboxylic acid
- 5-(butan-2-yl)-1,3-oxazole-3-carboxylic acid
- 5-(butan-2-yl)-1,2-thiazole-3-carboxylic acid
Uniqueness
5-(butan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
5-butan-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-5(2)7-4-6(8(10)11)9-12-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
YGIIUSAZPNVVJV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)
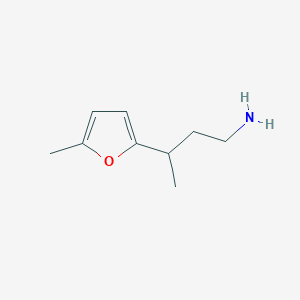



![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)


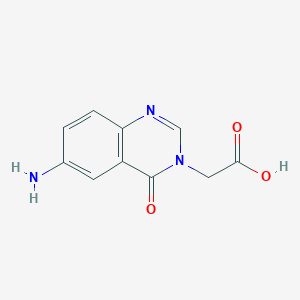

![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)
